molecular formula C10H19IO B13341477 1-Iodo-2-(propan-2-yloxy)cycloheptane

1-Iodo-2-(propan-2-yloxy)cycloheptane

Cat. No.: B13341477
M. Wt: 282.16 g/mol
InChI Key: WSNQLRULQBFKQJ-UHFFFAOYSA-N
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Description

1-Iodo-2-(propan-2-yloxy)cycloheptane is an organic compound with the molecular formula C₁₀H₁₉IO. It is a cycloheptane derivative where an iodine atom and a propan-2-yloxy group are attached to the second carbon of the cycloheptane ring. This compound is used primarily in research settings and has various applications in organic synthesis and chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Iodo-2-(propan-2-yloxy)cycloheptane typically involves the iodination of 2-(propan-2-yloxy)cycloheptane. This can be achieved through the reaction of 2-(propan-2-yloxy)cycloheptane with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

1-Iodo-2-(propan-2-yloxy)cycloheptane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Elimination: Strong bases like potassium tert-butoxide in solvents such as dimethyl sulfoxide or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Scientific Research Applications

1-Iodo-2-(propan-2-yloxy)cycloheptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Iodo-2-(propan-2-yloxy)cycloheptane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond. The compound’s effects in biological systems would depend on its interaction with specific molecular targets and pathways, which are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Iodo-2-(propan-2-yloxy)cycloheptane is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .

Properties

Molecular Formula

C10H19IO

Molecular Weight

282.16 g/mol

IUPAC Name

1-iodo-2-propan-2-yloxycycloheptane

InChI

InChI=1S/C10H19IO/c1-8(2)12-10-7-5-3-4-6-9(10)11/h8-10H,3-7H2,1-2H3

InChI Key

WSNQLRULQBFKQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1CCCCCC1I

Origin of Product

United States

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